molecular formula C13H7BrCl2F2N2O2 B8641766 5-bromo-6-chloro-N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide

5-bromo-6-chloro-N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide

Cat. No.: B8641766
M. Wt: 412.0 g/mol
InChI Key: MEEHZXVMVMQLJL-UHFFFAOYSA-N
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Description

5-bromo-6-chloro-N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide is a useful research compound. Its molecular formula is C13H7BrCl2F2N2O2 and its molecular weight is 412.0 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H7BrCl2F2N2O2

Molecular Weight

412.0 g/mol

IUPAC Name

5-bromo-6-chloro-N-[4-[chloro(difluoro)methoxy]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H7BrCl2F2N2O2/c14-10-5-7(6-19-11(10)15)12(21)20-8-1-3-9(4-2-8)22-13(16,17)18/h1-6H,(H,20,21)

InChI Key

MEEHZXVMVMQLJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Br)OC(F)(F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-6-chloro-nicotinic acid (8 g, 33.8 mmol) was suspended in toluene (70 mL). DMF (0.77 mL, 10.15 mmol) was added followed by slow addition of SOCl2 (7.4 mL, 102 mmol) and the RM was stirred for 1 h at 80° C. After cooling at RT, the toluene was evaporated off under reduce pressure. The residue was dissolved in THF (70 mL) and cooled to −10-15° C. and treated with DIPEA (11.8 mL, 67.7 mmol) followed by the slow addition of a solution of 4-(chlorodifluoromethoxy)aniline (6.88 g, 35.5 mmol) in THF (70 mL) over 10 min. The RM was allowed to warm at RT and stirred for 1 h, the solvent was evaporated off under reduced pressure. The residue was dissolved in TBME, the solution was washed with 1 M HCl, 10% aq. NaHCO3 and brine, dried over Na2SO4 and concentrated under reduced pressure until crystallization started. n-Heptane was then added and the product was filtered and dried to afford the title compound as a beige crystalline powder. HPLC (Condition 4) tR=6.46 min, UPLC-MS (Condition 3) tR=1.29 min, m/z=411 [M+H]+.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
11.8 mL
Type
reactant
Reaction Step Four
Quantity
6.88 g
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

DMF (2.55 mL, 33.0 mmol) and SOCl2 (24.08 ml, 330 mmol) were added to a suspension of 5-bromo-6-chloro-nicotinic acid (26 g, 110 mmol) in toluene (220 mL) and the RM was stirred at 80° C. for 1 h. The solvent was evaporated off under reduced pressure and the residue was dissolved in THF (220 mL) and cooled to −16° C. DIPEA (38.4 mL, 220 mmol) was added, followed by dropwise addition of a solution of 4-(chlorodifluoromethoxy)aniline (22.35 g, 115 mmol) in THF (220 mL) over 15 min. The suspension was stirred for 1 h at RT. The solvent was evaporated off under reduced pressure and the residue was dissolved in TBME (700 mL), washed with 1N HCl (2×200 mL), sat. NaHCO3 (200 mL) and brine (2×200 mL), dried over Na2SO4, and the solvent was evaporated off under reduced pressure to give the product which was crystallized from EtOAc—n-heptane to afford the title compound as a white crystalline solid. HPLC (Condition 5) tR=7.77 min, UPLC-MS (Condition 3) tR=1.24 min, m/z=409.1/411.1/413.1 [M+H]+; 1H-NMR (400 MHz, DMSO-d6) δ ppm 7.38 (d, =8.99 Hz, 2H) 7.85 (d, =8.99 Hz, 2H) 8.72 (br. s, 1H) 8.92 (br. s, 1H) 10.68 (s, 1H).
Name
Quantity
2.55 mL
Type
reactant
Reaction Step One
Name
Quantity
24.08 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
38.4 mL
Type
reactant
Reaction Step Two
Quantity
22.35 g
Type
reactant
Reaction Step Three
Name
Quantity
220 mL
Type
solvent
Reaction Step Three

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